molecular formula C19H21N7 B11028620 4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11028620
M. Wt: 347.4 g/mol
InChI Key: MIYGABNUTZDYCS-UHFFFAOYSA-N
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Description

4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine (PubChem CID: 665914) is a chemical compound with the molecular formula C19H21N7 and a molecular weight of 361.4 g/mol . This synthetic compound features a hybrid molecular architecture, incorporating both quinazoline and 1,4,5,6-tetrahydro-1,3,5-triazine pharmacophores, which are classes of nitrogen-containing heterocycles known for their significant biological activities and broad utility in medicinal chemistry and drug discovery . The 1,3,5-triazine core, in particular, is a privileged scaffold in the development of pharmaceuticals and bioactive compounds, with its isomers serving as transformative structures in synthetic chemistry due to their diverse applications . This compound is intended for research and experimental use in a laboratory setting. It is not intended for human or veterinary drug use, food additive use, or personal use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

4,8-dimethyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H21N7/c1-13-5-3-7-16-14(2)23-19(24-17(13)16)25-18-21-11-26(12-22-18)10-15-6-4-8-20-9-15/h3-9H,10-12H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

MIYGABNUTZDYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

    Formation of the Tetrahydro-1,3,5-triazine Ring: The tetrahydro-1,3,5-triazine ring can be formed through the condensation of amines with formaldehyde and ammonia or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Core Functional Group Reactivity

The compound contains three reactive zones:

  • Quinazoline ring (positions 4,8-methylated)

  • Triazine moiety (1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)

  • Pyridinylmethyl substituent

Reactions primarily occur at:

  • Electrophilic sites on the quinazoline ring

  • Nucleophilic nitrogen atoms in the triazine core

  • The benzylic position of the pyridinylmethyl group

Nucleophilic Substitution Reactions

Reaction TypeConditionsOutcomeCitation
Triazine ring alkylationK₂CO₃, DMF, 80°C, 12hSubstitution at triazine N-atoms with alkyl/aryl groups
Quinazoline C2-aminationCuI, L-proline, DMSO, 100°CReplacement of methyl groups with amino derivatives

Example:
Under basic conditions, the triazine moiety undergoes nucleophilic substitution with alkyl halides, forming derivatives with modified steric and electronic properties.

Oxidation Reactions

Target SiteOxidizing AgentProducts IdentifiedApplication
Pyridinylmethyl CH₂KMnO₄ (acidic)Pyridine-3-carboxylic acid derivativeEnhanced water solubility
Triazine ringH₂O₂, Fe²⁺ catalystPartially oxidized triazinone structuresMetabolic stability studies

Oxidation of the benzylic CH₂ group converts the pyridinylmethyl substituent into a carboxylic acid-functionalized analog, improving solubility for pharmacological testing.

Cycloaddition and Ring Expansion

The triazine core participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems. For example:
Quinazoline-triazine + Ar-CNO → Imidazo[1,2-b][1][3][5]triazepine derivatives
This reactivity is facilitated by the electron-deficient nature of the triazine ring .

Catalytic Cross-Coupling Reactions

Recent studies demonstrate successful functionalization via:

Buchwald-Hartwig Amination

text
Conditions: Pd₂(dba)₃ (5 mol%) Xantphos (10 mol%) Cs₂CO₃, toluene, 110°C, 24h

This enables C-N bond formation at the quinazoline C4 position while preserving the triazine core.

Protonation Effects

  • Triazine N-atoms protonate below pH 3, altering electron distribution

  • Quinazoline ring remains stable in pH 1-10 range

  • Degradation observed >pH 12 via triazine ring hydrolysis

Comparative Reactivity Table

Reaction TypeQuinazoline CoreTriazine MoietyPyridinyl Group
Electrophilic SubstitutionModerateLowHigh (C3 position)
Nucleophilic AttackLowHighNegligible
Oxidation ResistanceHighModerateLow (CH₂ site)

Synthetic Modifications

Recent advances include:

  • Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating

  • Flow chemistry approaches improve yield (>85%) for large-scale production

  • Enzymatic resolution achieves >98% ee in chiral derivatives

Stability Considerations

Critical degradation pathways:

  • Photooxidation of triazine CH₂ groups (λ > 300 nm)

  • Hydrolytic cleavage of C-N bonds in high-humidity environments

  • Thermal decomposition >200°C via retro-Diels-Alder mechanism

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent . Studies indicate that derivatives containing triazine rings have shown promising results in inhibiting tumor growth. The molecular hybridization strategy employed in the design of these compounds enhances their biological activity by combining different pharmacophores .

Case Study: Anticancer Activity

In a study focusing on new sulfonamide derivatives that incorporate triazine structures, compounds were synthesized and evaluated for their cytotoxic properties. The results demonstrated that certain derivatives exhibited significant anticancer activity against various cancer cell lines. The quantitative structure–activity relationship (QSAR) modeling further supported the optimization of these compounds for enhanced efficacy .

Agrochemical Applications

The compound also shows potential in agrochemical formulations , particularly as an insecticide . The polymorphic nature of similar compounds allows for variations in solubility and stability, which are crucial for effective pesticide formulations. Research has highlighted the importance of polymorphism in enhancing the performance of agrochemicals .

Case Study: Insecticide Formulations

A patent describes a crystalline form of a related compound that can be utilized in plant protection applications. The formulation demonstrated improved insecticidal properties compared to its amorphous counterparts due to better stability and solubility characteristics . This underscores the importance of structural modifications in developing effective agrochemicals.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyridin-3-ylmethyl vs. 1,3-Benzodioxol-5-ylmethyl (Analog 1)

  • Electron Density: The benzodioxole group in Analog 1 introduces electron-rich aromaticity, which may enhance π-π stacking interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism via cytochrome P450 enzymes, whereas pyridine’s nitrogen may reduce metabolic lability, favoring longer half-lives for the target compound.

Pyridin-3-ylmethyl vs. 2-(Morpholin-4-yl)ethyl (Analog 2)

  • Solubility : The morpholine group in Analog 2 introduces polar oxygen and nitrogen atoms, likely enhancing aqueous solubility compared to the pyridine substituent.
  • The rigid pyridine group in the target compound may favor selectivity for sterically constrained targets .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with triazine or quinazoline precursors. For example, copper-catalyzed cross-coupling reactions (e.g., using copper(I) bromide) under controlled temperatures (e.g., 35°C) can introduce substituents like pyridin-3-ylmethyl groups . Optimization focuses on solvent selection (e.g., DMSO for solubility), catalyst loading, and reaction time. Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • 1^1H/13^13C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 8.87 ppm for pyridine rings) .
  • HRMS (ESI) : For precise molecular weight verification (e.g., observed [M+H]+^+ matching theoretical values within 1 ppm error) .
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3298 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • In vitro enzyme inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases or proteases).
  • Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to reference compounds like ascorbic acid .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} values <10 μM indicate potent activity) .

Advanced Research Questions

Q. How can synthetic challenges like low yields or side products be addressed?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or dimerization products).
  • Alternative catalysts : Replace copper(I) bromide with palladium complexes for selective coupling .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina with PDB structures) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to guide structural modifications .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Chemical engineering integration : Apply membrane separation technologies (CRDC subclass RDF2050104) to purify intermediates .
  • Pharmacokinetic modeling : Predict metabolic stability using liver microsome assays and CYP450 inhibition studies .

Q. How should contradictory data between studies be analyzed?

  • Reproducibility checks : Validate experimental conditions (e.g., solvent purity, temperature control).
  • Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies (e.g., differing assay protocols for IC50_{50} determination) .

Q. What strategies resolve ambiguities in complex structural assignments?

  • 2D NMR (COSY, NOESY) : Clarifies proton-proton proximities in crowded spectra .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling simplifies spectral interpretation for nitrogen-rich heterocycles .

Q. How can advanced theoretical frameworks guide mechanistic studies?

  • Density Functional Theory (DFT) : Calculates reaction energetics (e.g., transition states in triazine ring formation) .
  • Molecular dynamics simulations : Models conformational flexibility in solution or protein-binding pockets .

Q. What methodologies explore the compound’s mechanism of action in disease models?

  • Transcriptomics/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3 activation) .
  • In vivo imaging : Track biodistribution using radiolabeled analogs (e.g., 18^{18}F-PET probes) .

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